molecular formula C10H19NO2 B13325825 Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate

Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate

Cat. No.: B13325825
M. Wt: 185.26 g/mol
InChI Key: QZRDEFCDZXEDNV-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with an amino group and two methyl groups, making it a valuable asset in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate typically involves the reaction of 1-amino-3,3-dimethylcyclopentane with methyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino alcohol, which can interact with various pathways in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : Not specifically listed in the available resources.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that it may help in reducing oxidative stress and neuronal apoptosis .
  • Anti-inflammatory Properties :
    • This compound has been shown to modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Modulation of Enzymatic Activity : It could inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes or directly scavenging free radicals, it may protect cells from oxidative damage.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
NeuroprotectiveReduced apoptosis in neuronal cells under oxidative stress
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in animal models
AntimicrobialEffective against E. coli and S. aureus

Detailed Research Findings

  • Neuroprotection Study (2020) :
    • In a controlled experiment using rat models, this compound was administered prior to inducing oxidative stress. Results showed a significant reduction in markers of neuronal damage compared to untreated controls .
  • Inflammation Modulation (2021) :
    • A study focused on the anti-inflammatory effects demonstrated that treatment with the compound led to a marked decrease in inflammatory markers in a murine model of arthritis .
  • Antibacterial Assessment (2019) :
    • Laboratory tests indicated that this compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate

InChI

InChI=1S/C10H19NO2/c1-9(2)4-5-10(11,7-9)6-8(12)13-3/h4-7,11H2,1-3H3

InChI Key

QZRDEFCDZXEDNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(CC(=O)OC)N)C

Origin of Product

United States

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